Quinoline-2,6-diamine
Overview
Description
Quinoline-2,6-diamine is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Quinoline-2,6-diamine is a derivative of quinoline, a class of compounds known for their diverse biological activities Quinoline derivatives have been reported to exhibit antimicrobial, antifungal, anti-virulent, antiviral, and anti-parasitic activities . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Quinoline derivatives have been shown to interact with their targets through various mechanisms, leading to changes in the target’s function . For instance, some quinoline derivatives have demonstrated fungicidal activity against Candida albicans
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some quinoline derivatives have demonstrated antimicrobial, antifungal, and anti-parasitic activities , which could involve a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 15919 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the biological activities associated with quinoline derivatives , it’s plausible that this compound may have similar effects. For instance, it may inhibit the growth of microbes or parasites, or it may interfere with the function of certain proteins or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,6-diamine typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-2,6-dinitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach involves the amination of quinoline-2,6-dichloro compound using ammonia or primary amines under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of high-pressure hydrogen gas and a suitable catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol or methanol to facilitate the reduction of nitro groups to amine groups.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,6-dione using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus pentachloride for chlorination.
Major Products Formed:
Oxidation: Quinoline-2,6-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Quinoline-2,6-dichloro compound.
Scientific Research Applications
Quinoline-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: this compound derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Quinoline-2,4-diamine: Another derivative with similar structural properties but different biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical and biological properties.
Uniqueness: Quinoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual amino groups at positions 2 and 6 make it a versatile compound for various synthetic and medicinal applications.
Properties
IUPAC Name |
quinoline-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECFWBJFIOOXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621578 | |
Record name | Quinoline-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855837-85-3 | |
Record name | Quinoline-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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